![molecular formula C12H19NO B12892635 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 28073-88-3](/img/structure/B12892635.png)
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone is a chemical compound with the molecular formula C10H17NO It is a cyclic enamine that features a pyrrolidine ring attached to a cyclohexene ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone can be synthesized through the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions. The reaction typically involves the addition of 1-bromoethane to pyrrolidine in a reaction flask, followed by heating and stirring to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for 1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enamine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its ability to form stable complexes with proteins and other biomolecules underlies its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound shares a similar structure but lacks the ethanone group, affecting its reactivity and applications.
1-Pyrrolidino-1-cyclopentene: A related compound with a cyclopentene ring instead of a cyclohexene ring, leading to different chemical properties and uses.
2-Acetylcyclohexanone: This compound has an acetyl group attached to a cyclohexanone ring, differing in its chemical behavior and applications.
Uniqueness
1-(2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl)ethanone is unique due to its combination of a pyrrolidine ring, a cyclohexene ring, and an ethanone group. This structure imparts distinct chemical properties, making it versatile for various synthetic and research applications.
Properties
CAS No. |
28073-88-3 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-9H2,1H3 |
InChI Key |
JMQHDBAXINKWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



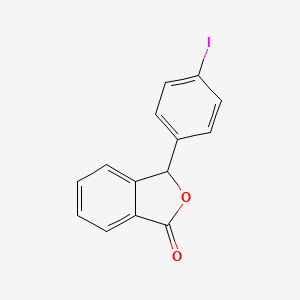
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)

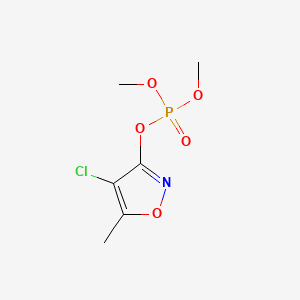
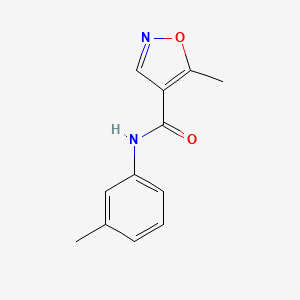

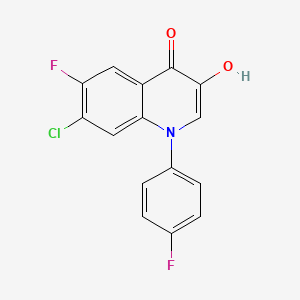

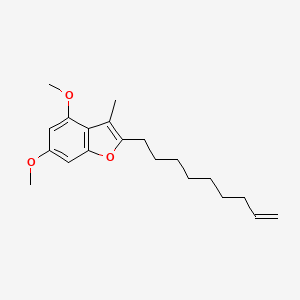


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
